molecular formula C30H32N4O4 B2879683 5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide CAS No. 1223987-06-1

5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide

Cat. No. B2879683
M. Wt: 512.61
InChI Key: OMKVSBCHKBREFY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound. This moiety is often found in various pharmaceuticals and exhibits a wide range of biological activities . The compound also has an isopropylphenyl group and a phenyl group attached to it.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazolinone moiety would contribute to the rigidity of the molecule, while the phenyl and isopropylphenyl groups could potentially participate in π-π stacking interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amide groups could participate in hydrolysis or condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Antimicrobial Applications

Research into derivatives of quinazolinone, a core structure related to the compound , has demonstrated significant antimicrobial potential. For example, studies have synthesized various quinazolinone derivatives and evaluated them for their antimicrobial activities. These compounds have shown efficacy against a range of bacterial and fungal pathogens, indicating the potential of such chemicals in the development of new antimicrobial agents. Compounds derived from quinazolinone structures have been found to possess good to moderate activities against test microorganisms, suggesting their utility in addressing antibiotic resistance issues (Patel & Shaikh, 2011; Habib, Hassan, & El‐Mekabaty, 2013).

Anticancer Applications

The search for new anticancer agents has also led to the investigation of quinazolinone derivatives. One study focused on synthesizing novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which showed moderate to high levels of antitumor activities against various cancer cell lines in vitro. This indicates the potential of such compounds in cancer therapy, where they can act by arresting cancer cells in specific stages of the cell cycle and inducing apoptosis (Fang et al., 2016).

Future Directions

The future directions for this compound would depend on its intended use. If it’s a pharmaceutical, further studies could be conducted to optimize its activity and reduce any potential side effects .

properties

CAS RN

1223987-06-1

Product Name

5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide

Molecular Formula

C30H32N4O4

Molecular Weight

512.61

IUPAC Name

5-[2,4-dioxo-1-[2-oxo-2-(4-propan-2-ylanilino)ethyl]quinazolin-3-yl]-N-phenylpentanamide

InChI

InChI=1S/C30H32N4O4/c1-21(2)22-15-17-24(18-16-22)32-28(36)20-34-26-13-7-6-12-25(26)29(37)33(30(34)38)19-9-8-14-27(35)31-23-10-4-3-5-11-23/h3-7,10-13,15-18,21H,8-9,14,19-20H2,1-2H3,(H,31,35)(H,32,36)

InChI Key

OMKVSBCHKBREFY-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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